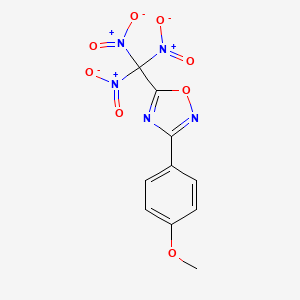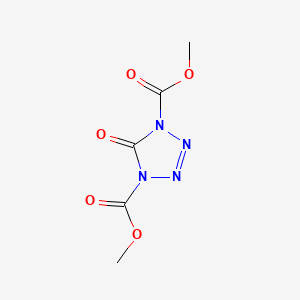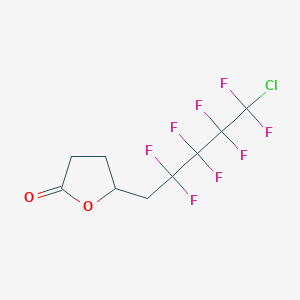
Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is a compound with the molecular formula C25H30Si. It contains a silane group bonded to an anthracenylethynyl moiety and three isopropyl groups. This compound is notable for its unique structure, which includes multiple aromatic rings and a triple bond, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (9-anthracenylethynyl)tris(1-methylethyl)- typically involves the dihydrosilylation of terminal alkynes. One common method uses a borane-catalyzed selective dihydrosilylation reaction. This process involves the use of B(C6F5)3 as a catalyst to achieve the chemoselective construction of unsymmetrical 1,1-bis(silanes). The reaction is conducted under conditions that do not require the exclusion of air and moisture, making it practical for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal catalysts, such as cobalt or iron, can facilitate the dihydrosilylation of terminal aliphatic alkynes, providing access to symmetrical and unsymmetrical bis(silanes). These methods are efficient and can be adapted for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the triple bond to a single bond, forming saturated silanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction results in saturated silanes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying the interactions between silanes and biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Silane, (9-anthracenylethynyl)tris(1-methylethyl)- exerts its effects involves its ability to form stable complexes with other molecules. The silane group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination chemistry. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Another silane compound with similar applications in organic synthesis.
Triisopropyl(trimethylsilyl)ethynylsilane: A compound with a similar structure but different substituents, leading to distinct chemical properties.
Uniqueness
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is unique due to its combination of an anthracenylethynyl moiety and three isopropyl groups. This structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-anthracen-9-ylethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Si/c1-18(2)26(19(3)4,20(5)6)16-15-25-23-13-9-7-11-21(23)17-22-12-8-10-14-24(22)25/h7-14,17-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSTZKABPAEGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=CC3=CC=CC=C31)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475744 |
Source


|
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327187-17-7 |
Source


|
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)
![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)
![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)




![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
